molecular formula C21H18BrN5O3 B2729117 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1326858-16-5

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2729117
CAS RN: 1326858-16-5
M. Wt: 468.311
InChI Key: OPKGAWJUFPXEBN-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of innovative heterocycles, incorporating moieties such as thiadiazole, and their assessment against various biological targets, exemplifies the broad interest in creating novel compounds for potential use in pest control and as antimicrobial agents. For example, new heterocycles were synthesized and tested against the cotton leafworm, Spodoptera littoralis, highlighting the role of such compounds in developing insecticidal agents (Fadda et al., 2017).
  • Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial activities. This research underlines the versatility of heterocyclic chemistry in creating compounds with potential therapeutic uses (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

  • Research into pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveals the structural diversity achievable with such frameworks. These studies not only explore the chemistry of coordination complexes but also assess the antioxidant activity of these compounds, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).

Anticancer and Antimicrobial Potential

  • The exploration of antipyrine-based heterocycles for their anticancer and antimicrobial activities exemplifies the ongoing search for new therapeutic agents. Synthesizing and testing these compounds against various cancer cell lines and microbial strains contribute valuable data to the fields of oncology and infectious diseases (Riyadh et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-ethoxy-1H-pyrazole to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-ethoxy-1H-pyrazole", "4-amino-1,2,4-triazole-3-thiol", "N-(2-ethoxyphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-ethoxy-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride.", "Step 2: 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride is then reacted with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Step 3: The final compound is purified using standard techniques such as column chromatography." ] }

CAS RN

1326858-16-5

Product Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide

Molecular Formula

C21H18BrN5O3

Molecular Weight

468.311

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

OPKGAWJUFPXEBN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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